13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] 13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] Deferasirox Impurity.
Brand Name: Vulcanchem
CAS No.: 6543-57-3
VCID: VC21352815
InChI: InChI=1S/C28H16O8/c29-25-17-9-1-5-13-21(17)33-26(30)19-11-3-7-15-23(19)35-28(32)20-12-4-8-16-24(20)36-27(31)18-10-2-6-14-22(18)34-25/h1-16H
SMILES: C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O2
Molecular Formula: C28H16O8
Molecular Weight: 480.4 g/mol

13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]

CAS No.: 6543-57-3

Cat. No.: VC21352815

Molecular Formula: C28H16O8

Molecular Weight: 480.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] - 6543-57-3

CAS No. 6543-57-3
Molecular Formula C28H16O8
Molecular Weight 480.4 g/mol
IUPAC Name 2,10,18,26-tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Standard InChI InChI=1S/C28H16O8/c29-25-17-9-1-5-13-21(17)33-26(30)19-11-3-7-15-23(19)35-28(32)20-12-4-8-16-24(20)36-27(31)18-10-2-6-14-22(18)34-25/h1-16H
Standard InChI Key CXYDCKACBCGGRF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O2
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O2

Chemical Identity and Fundamental Properties

The target compound is a macrocyclic structure characterized by a complex arrangement of butadiene units and oxygenated functional groups. It belongs to a class of compounds that can be considered as specialized crown ether derivatives with significant structural rigidity due to the presence of multiple aromatic rings.

Basic Chemical Information

The compound possesses the following fundamental chemical identifiers:

PropertyValue
CAS Number6543-57-3
Molecular FormulaC28H16O8
Molecular Weight480.4 g/mol
IUPAC Name2,10,18,26-tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Standard InChIInChI=1S/C28H16O8/c29-25-17-9-1-5-13-21(17)33-26(30)19-11-3-7-15-23(19)35-28(32)20-12-4-8-16-24(20)36-27(31)18-10-2-6-14-22(18)34-25/h1-16H
Standard InChIKeyCXYDCKACBCGGRF-UHFFFAOYSA-N
Purity (Commercial)> 95%

Common Synonyms

This complex macrocyclic compound is known by several alternative names in scientific literature:

  • Tetrasalicylide

  • 2-[[2-[[2-[(2-Hydroxybenzoyl)oxy]benzoyl]oxy]benzoyl]oxy]benzoic acid lactone

  • 6H,12H,18H,24H-5,11,17,23-Tetraoxatetrabenzo[a,e,i,m]cyclohexadecene-6,12,18,24-tetrone

  • 6H,12H,18H,24H-Tetrabenzo[b,f,j,n] tetraoxacyclohexadecin-6,12,18,24-tetrone

Molecular Structure and Physicochemical Properties

Structural Features

The structural arrangement can be visualized as a cyclic system where four benzene rings are connected through ester linkages, forming a macrocyclic tetraester. This creates a rigid structure with a defined cavity that may have host-guest chemistry potential, similar to other macrocyclic compounds such as crown ethers .

Synthesis Methods and Approaches

Documented Synthesis

Based on available literature, the compound can be synthesized with a reported yield of 36% through a reaction involving trichlorophosphate in toluene under reflux conditions for approximately 6 hours . This synthetic approach was documented in the work by Tanaka, Koichi; Hayashi, Satoshi; and Caira, Mino R. published in Organic Letters (2008, volume 10, number 11, pages 2119-2122) .

Structural Analysis and Theoretical Studies

Conformational Properties

Density functional theory (DFT) studies on related macrocycles indicate that the size and nature of the macrocyclic ring significantly influence the dihedral angles and conformational stability. The target compound, with its rigid butadiene-1,4-diyl bridges, likely exhibits restricted conformational flexibility, potentially leading to interesting stereochemical properties .

Strain Energy and Stability

Structural FeatureExpected Effect on Properties
Rigid butadiene-1,4-diyl bridgesIncreased conformational stability; higher racemization barriers
Ester linkages (tetraoxo groups)Potential binding sites for metal ions; sites for hydrolysis
Cyclic arrangementDefined cavity with potential host-guest chemistry; increased strain energy
Multiple aromatic ringsπ-stacking capabilities; increased rigidity; potential for electronic applications

Future Research Directions

Structural Modifications and Derivatives

Given the complex architecture of the target compound, numerous structural modifications could be explored:

  • Variation of the butadiene bridge components to alter conformational properties

  • Introduction of additional functional groups to modify binding capabilities

  • Incorporation of chiral elements to create stereoselective binding agents

  • Development of stimuli-responsive derivatives through strategic functionalization

Comprehensive Characterization Studies

Future research would benefit from comprehensive characterization of the compound, including:

  • Detailed crystallographic studies to definitively establish the three-dimensional structure

  • Host-guest binding studies with various cations and neutral molecules

  • Investigation of potential catalytic properties

  • Exploration of electronic and photophysical properties

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